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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with ATTO 590
NHS ester, a bright and photostable fluorescent dye. These guidelines are intended for
researchers in life sciences, including those involved in drug development, who require
fluorescently labeled proteins for various applications such as fluorescence microscopy, flow
cytometry, and immunoassays.

Introduction

ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high
fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-
hydroxysuccinimide (NHS) ester functional group of ATTO 590 readily reacts with primary
amino groups (-NH2) on proteins, such as the side chain of lysine residues or the N-terminus,
to form a stable amide bond.[3] This process, known as amine labeling, is a common and
effective method for fluorescently conjugating proteins.[4][5] The resulting ATTO 590-labeled
proteins can be used in a wide array of applications, including single-molecule detection and
high-resolution microscopy.[1]

Key Specifications of ATTO 590
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Property Value Reference
Molecular Weight (MW) 788 g/mol [1]
Excitation Maximum (Aabs) 593 nm [1]
Emission Maximum (Afl) 622 nm [1]
Molar Absorptivity (Emax) 1.2 x 10"5 M"*-1 cm”™-1 [1]
Fluorescence Quantum Yield

80% [1]
(nfl)
Fluorescence Lifetime (tfl) 3.7ns [1]
Correction Factor (CF280) 0.43 [1]

Experimental Protocols
Materials Required

e Protein of interest
e ATTO 590 NHS ester
e Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

o Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a mixture of 20 parts
PBS (pH 7.4) and 1 part 0.2 M sodium bicarbonate (pH 9.0) can be used.[3]

 Purification/Gel Filtration Column (e.g., Sephadex G-25)[3]

o Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[1][3]

Protein Preparation

» Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][5] Labeling
efficiency may decrease at concentrations below 2 mg/mL.[1][5]

o Ensure the protein solution is free of amine-containing substances like Tris, glycine, or
ammonium salts, as these will compete with the protein for reaction with the NHS ester.[1][3]
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e If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into the
labeling buffer via dialysis or a desalting column.[1][3]

Dye Preparation

o Immediately before use, prepare a stock solution of ATTO 590 NHS ester.[1]
e Dissolve the ATTO 590 NHS ester in amine-free, anhydrous DMF or DMSO to a

concentration of 2-10 mg/mL.[1][5] For example, dissolve 1 mg of ATTO 590 NHS ester in
100 pL to 500 pL of solvent.[1][5]

» Vortex the solution until the dye is completely dissolved.[5]

Labeling Reaction

The optimal dye-to-protein molar ratio can vary depending on the protein and its number of
accessible primary amines. A trial with different ratios is recommended for initial experiments.

[1]
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Parameter Recommended Range Notes

Higher concentrations
Protein Concentration 2-10 mg/mL generally improve labeling
efficiency.[1][5]

A pH of 8.3 is a good
compromise to ensure amine

Labeling Buffer pH 8.0-9.0 groups are deprotonated and
reactive while minimizing NHS
ester hydrolysis.[1][3][5]

A 2-fold molar excess of dye is
often a good starting point for

antibodies.[1] For a desired

Dye:Protein Molar Ratio 2:1t03:1 )
degree of labeling (DOL) of 2-
3, a 3-fold molar excess may
be used.[3]
In many cases, the reaction is
Reaction Time 30 - 60 minutes complete within 5-10 minutes.
[3]
Temperature Room Temperature

» While gently stirring or shaking, add the calculated amount of the ATTO 590 NHS ester stock
solution to the protein solution.[3]

 Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light.
[1][5] Constant or repeated stirring is recommended.[1]

Purification of the Labeled Protein

Purification is necessary to remove unconjugated (free) dye.[3] Gel filtration chromatography is
a commonly used method.[3][5]

e Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[1][3]

o Apply the reaction mixture to the top of the column.
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o Elute the protein-dye conjugate with the equilibration buffer.

e The first colored, fluorescent band to elute is the labeled protein.[1][3] A second, slower-
moving band corresponds to the free dye.[1][3]

» Collect the fractions containing the labeled protein.

o To prevent denaturation, a stabilizer such as bovine serum albumin (BSA) can be added to
the purified conjugate.[3]

Storage

Store the labeled protein under the same conditions as the unlabeled protein, protected from
light.[4][5] For long-term storage, it is recommended to divide the conjugate into small aliquots
and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
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Caption: Experimental workflow for protein labeling with ATTO 590 NHS ester.
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Caption: Reaction mechanism of ATTO 590 NHS ester with a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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